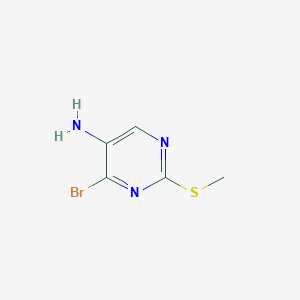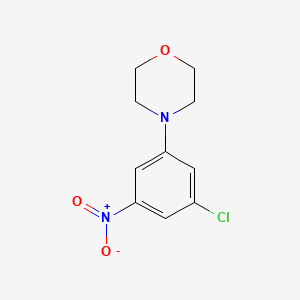
4-(3-Chloro-5-nitrophenyl)morpholine
Overview
Description
4-(3-Chloro-5-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11ClN2O3 It is a derivative of benzene, featuring a chlorine atom, a morpholine ring, and a nitro group as substituents
Preparation Methods
The synthesis of 4-(3-Chloro-5-nitrophenyl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of chlorobenzene to introduce the nitro group, followed by the substitution of the chlorine atom with a morpholine ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
4-(3-Chloro-5-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Chloro-5-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-nitrophenyl)morpholine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to specific targets .
Comparison with Similar Compounds
4-(3-Chloro-5-nitrophenyl)morpholine can be compared with other similar compounds, such as:
1-Chloro-3-nitrobenzene: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.
1-Chloro-4-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties.
3-Morpholino-4-nitrobenzene:
Properties
Molecular Formula |
C10H11ClN2O3 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
4-(3-chloro-5-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2 |
InChI Key |
BBEOFLYUMJKIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
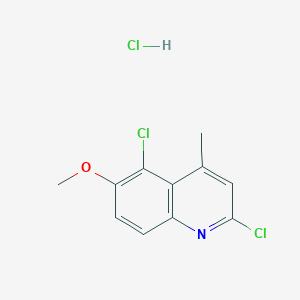

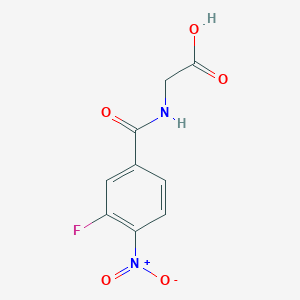
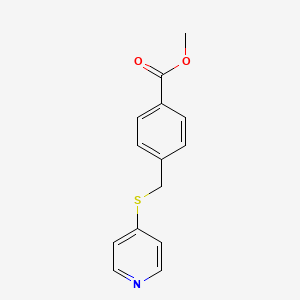
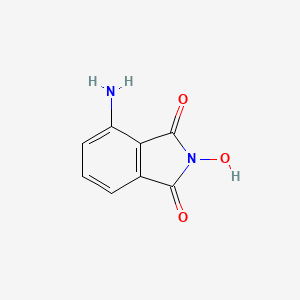
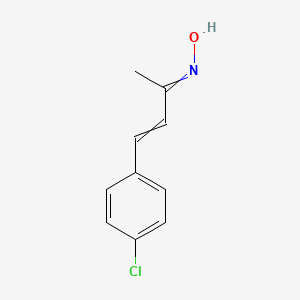

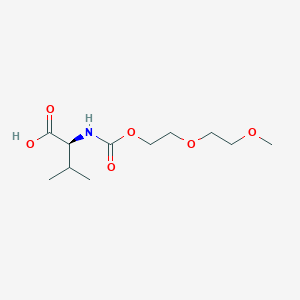
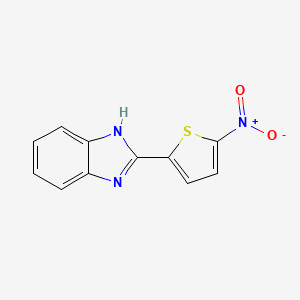

![6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B8364338.png)


